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molecular formula C13H8N2OS2 B8390077 5-[(4-Quinolinyl)methylene]-2-thioxo-4-thiazolidinone CAS No. 7467-45-0

5-[(4-Quinolinyl)methylene]-2-thioxo-4-thiazolidinone

Cat. No. B8390077
M. Wt: 272.3 g/mol
InChI Key: GTYFFRFEABSUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05523314

Procedure details

Rhodanine (2.2 g; 16.5 mmol), 1.3 ml of concentrated ammonium hydroxide and 1 g of ammonium chloride in 20 ml of ethanol were heated on a steam bath for 15 minutes. 4-Quinoline carboxaldehyde (2.6 g; 16.5 mmol) was added and the resulting mixture was heated on the steam bath for another hour. Upon cooling to 5° C. a precipitate formed. This precipitate was recovered by filtration and then washed with water to provide 4 g of title compound, m.p. 325°-328° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[S:3].[OH-].[NH4+].[Cl-].[NH4+].[N:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15]([CH:22]=O)=[CH:14][CH:13]=1>C(O)C>[N:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15]([CH:22]=[C:7]2[S:1][C:2](=[S:3])[NH:4][C:5]2=[O:6])=[CH:14][CH:13]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
S1C(=S)NC(=O)C1
Name
Quantity
1.3 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
1 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
N1=CC=C(C2=CC=CC=C12)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated on the steam bath for another hour
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
This precipitate was recovered by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C2=CC=CC=C12)C=C1C(NC(S1)=S)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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